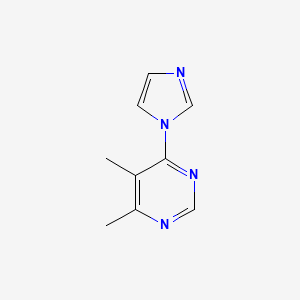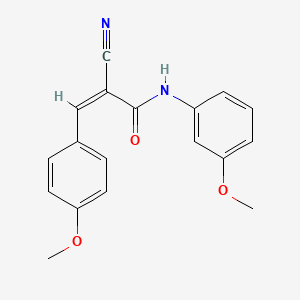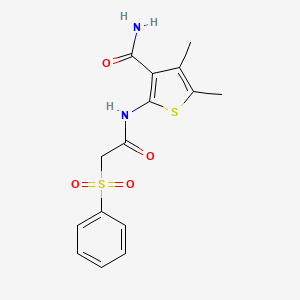
1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole" is a derivative of the 1H-imidazole class, which is known for its biological significance and potential pharmacological properties. Imidazole derivatives have been extensively studied due to their diverse range of biological activities, including antitumor properties , hormonal activity , and inhibition of cyclooxygenase enzymes .
Synthesis Analysis
The synthesis of 1H-imidazole derivatives can be achieved through various methods. One such method involves the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl iodides or bromides, which allows for the regioselective synthesis of 1,5-diaryl-1H-imidazoles . Another approach is the improved Debus-Radziszewski method, which has been used to synthesize 1-(2,6-dimethyl-4-bromophenyl)imidazole . Although the specific synthesis of "1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various techniques such as NMR, IR, Mass spectrometry, and X-ray crystallography . For instance, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was elucidated using these methods, and its geometry was further confirmed through DFT calculations . Such analyses are crucial for understanding the molecular interactions and properties of the compound.
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions, often influenced by the substituents on the imidazole ring. The palladium-catalyzed direct arylation mentioned earlier supports a mechanism involving an electrophilic attack of an arylpalladium(II) halide species onto the imidazole ring . The reactivity of these compounds can lead to significant biological outcomes, such as cytotoxic activity against human tumor cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are determined by their molecular structure. For example, the presence of an ethyl chain at C5 of the imidazole ring can induce hormonal activity , while substituents like chlorine can enhance antiproliferative effects . The molecular electrostatic surface analysis of a related imidazole derivative indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its binding to biological targets .
Applications De Recherche Scientifique
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
Research on similar imidazole derivatives has led to the synthesis of multifunctional mononuclear complexes with distinct magnetic behaviors and photochromic properties. These compounds exhibit slow magnetic relaxation and color change upon irradiation, suggesting their potential application in molecular magnetic materials and photo-responsive devices (Cao et al., 2015).
Potential Antitumor Agents
Imidazole derivatives, including those with allyl groups, have been explored for their potential antitumor properties. Although some specific derivatives did not show significant activity under the conditions employed, the structural framework of imidazoles continues to be of interest in the search for novel antitumor compounds (Andreani et al., 1983).
Ligands for Estrogen Receptor and Cyclooxygenase Inhibitors
Imidazoles synthesized and tested for biological activity have shown that structural modifications can lead to hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. Additionally, they demonstrated strong inhibitory effects on cyclooxygenase enzymes, suggesting a possible role in cancer treatment and inflammation reduction (Wiglenda et al., 2005).
Enantioselective Synthesis of α-Amino Acid Derivatives
The use of 1H-imidazol-4(5H)-ones, including imidazole derivatives, allows for the efficient construction of tetrasubstituted stereogenic centers, providing direct access to N-substituted α-amino acid derivatives. This highlights the relevance of imidazoles in asymmetric synthesis and drug design (Etxabe et al., 2015).
Photoswitchable Organocatalysis
Research involving 4,5-dithienylimidazolium salts demonstrates the ability to modulate catalytic activities using light. This opens up possibilities for the development of photoswitchable catalysts for chemical synthesis, with potential applications in environmentally friendly and precisely controlled chemical reactions (Neilson & Bielawski, 2012).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c1-3-9-17-13(10-16-14(17)18-4-2)11-5-7-12(15)8-6-11/h3,5-8,10H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNYMIPFOWXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)
![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)

![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)